

1,3-bis(4-fluorophenyl)thiourea derivatives and their properties

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Compound of Interest

Compound Name: 1,3-bis(4-fluorophenyl)thiourea

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An In-depth Technical Guide to **1,3-bis(4-fluorophenyl)thiourea** Derivatives: Synthesis, Characterization, and Biological Properties

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **1,3-bis(4-fluorophenyl)thiourea** and its derivatives, a class of compounds demonstrating significant potential in medicinal chemistry. We will delve into their synthesis, structural characterization, and diverse biological activities, offering insights for researchers, scientists, and drug development professionals.

Introduction: The Significance of Fluorinated Thioureas

Thiourea, an organosulfur compound, and its derivatives have long been a cornerstone in organic synthesis and medicinal chemistry.^[1] The structural versatility of substituted thioureas, arising from the ease of introducing various functional groups, allows for the fine-tuning of their electronic and steric properties.^[1] The incorporation of fluorine atoms into these molecules is a particularly impactful strategy. Fluorine's high electronegativity and small size can significantly alter a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets.^[1] This often leads to enhanced therapeutic potential, making fluorinated thioureas a subject of intense research.^[1]

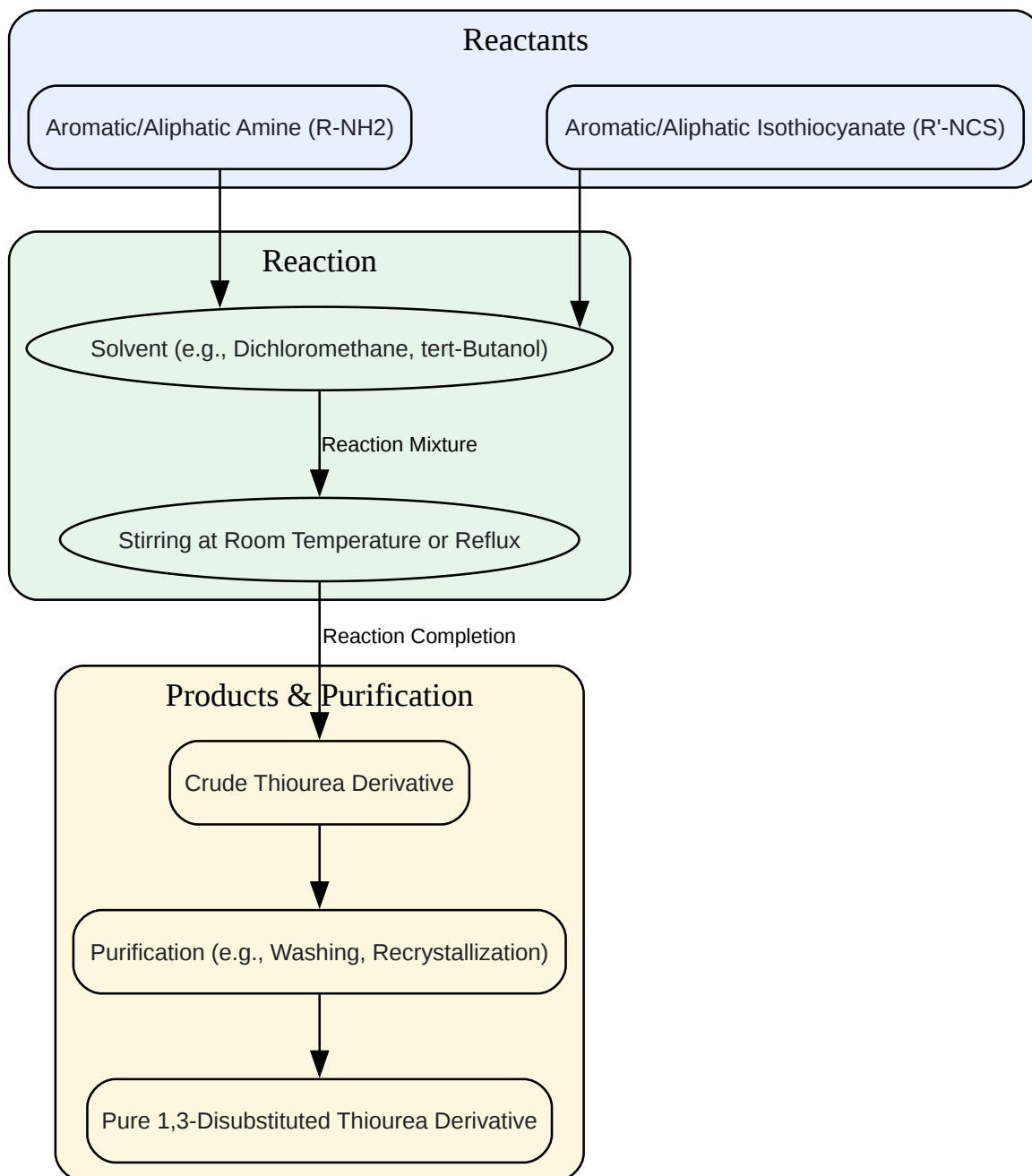
Synthesis of 1,3-bis(4-fluorophenyl)thiourea

Derivatives

The synthesis of 1,3-disubstituted thioureas is typically a straightforward process, primarily involving the reaction of an amine with an isothiocyanate.^{[1][2]}

General Synthesis Pathway

The core reaction for synthesizing **1,3-bis(4-fluorophenyl)thiourea** involves the nucleophilic addition of 4-fluoroaniline to 4-fluorophenyl isothiocyanate. A generalized workflow for the synthesis of related derivatives is depicted below.



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Caption: General workflow for the synthesis of 1,3-disubstituted thiourea derivatives.

Experimental Protocol: Synthesis of 1-(Isomeric Fluorobenzoyl)-3-(Isomeric Fluorophenyl)thioureas

This protocol describes a two-step, one-pot synthesis for a class of fluorinated thiourea derivatives.^[3]^[4]

Step 1: In Situ Generation of Isothiocyanate

- To a solution of an isomeric fluorobenzoyl chloride (1.0 mmol) in anhydrous acetone, add potassium thiocyanate (1.0 mmol).
- Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). This step generates the corresponding isothiocyanate in situ.^[4]

Step 2: Formation of the Thiourea Derivative

- Once the formation of the isothiocyanate is complete, add an equimolar amount (1.0 mmol) of an isomeric fluoroaniline to the reaction mixture.
- Continue stirring at room temperature until the reaction is complete, as indicated by TLC.
- Upon completion, the reaction mixture can be worked up by pouring it into ice-water to precipitate the product.
- The solid product is then filtered, washed with water, and dried.
- Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Structural Characterization

The synthesized **1,3-bis(4-fluorophenyl)thiourea** derivatives are characterized using various spectroscopic and analytical techniques to confirm their structure and purity.

Spectroscopic Analysis

Technique	Key Observations for 1,3-bis(4-fluorophenyl)thiourea	Reference
¹ H NMR	The N-H protons typically appear as a broad singlet in the downfield region (δ 9.0-10.0 ppm). Aromatic protons of the 4-fluorophenyl rings show characteristic splitting patterns.	[1]
¹³ C NMR	The thiocarbonyl carbon (C=S) is highly deshielded and appears around δ 180 ppm. The aromatic carbons of the 4-fluorophenyl rings display four distinct signals due to symmetry.	[1]
FT-IR	Characteristic vibrational bands include N-H stretching, C=S stretching, and C-F stretching.	[2]
Mass Spectrometry	Provides the molecular weight of the compound, confirming its elemental composition.	[2]

Single-Crystal X-ray Diffraction

X-ray diffraction studies provide definitive information about the three-dimensional structure of these molecules in the solid state. For **1,3-bis(4-fluorophenyl)thiourea**, such studies have revealed a trans-trans configuration.[1] The crystal structure is stabilized by a network of intermolecular hydrogen bonds.[1]

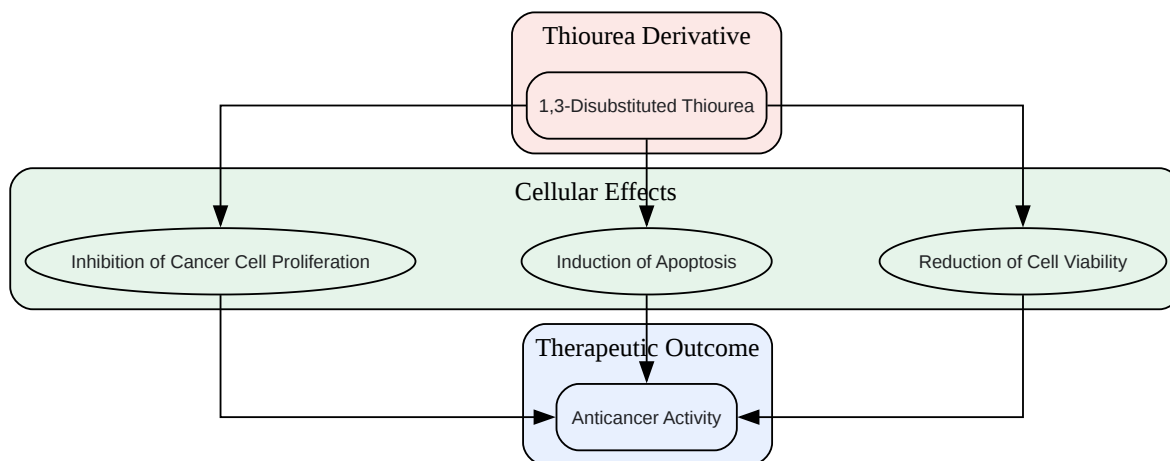
Biological Properties and Applications

1,3-bis(4-fluorophenyl)thiourea derivatives have emerged as a versatile scaffold exhibiting a wide spectrum of biological activities.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of thiourea derivatives. The presence of electron-withdrawing groups, such as fluorine, on the phenyl rings often enhances cytotoxicity against various cancer cell lines.[5]

- **Mechanism of Action:** While the exact mechanisms are diverse, some thiourea derivatives have been shown to induce apoptosis in cancer cells.[5] For instance, certain derivatives can significantly reduce the viability of colon cancer cells and induce late-stage apoptosis.[5]
- **Structure-Activity Relationship:** Derivatives with substituents like 3,4-dichloro and 4-trifluoromethylphenyl have shown high activity, with IC₅₀ values in the low micromolar range against colon and prostate cancer cells, as well as leukemia cell lines.[5] Some compounds have demonstrated greater efficacy and selectivity than the standard chemotherapeutic agent, cisplatin.[5]



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Caption: Logical relationship of thiourea derivatives' anticancer activity.

Antimicrobial Activity

Fluorinated thiourea derivatives have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties.[3][6]

- **Antibacterial Activity:** These compounds have shown activity against both Gram-positive (e.g., *Staphylococcus aureus*, *Bacillus subtilis*) and Gram-negative (e.g., *Escherichia coli*, *Pseudomonas aeruginosa*) bacteria.[3][6] Some derivatives exhibit minimum inhibitory concentrations (MICs) in the low microgram per milliliter range.[6][7][8]
- **Antifungal Activity:** In many cases, the antifungal activity of these compounds is more pronounced than their antibacterial effects.[3] They have been tested against various fungal species, including *Aspergillus* and *Rhizopus*. [3]

Enzyme Inhibition and Antioxidant Properties

Recent research has uncovered the potential of fluorophenyl thiourea derivatives in managing diabetes and related complications through enzyme inhibition and antioxidant effects.[9][10][11]

- **Enzyme Inhibition:** Certain derivatives are potent inhibitors of α -amylase and α -glycosidase, enzymes involved in carbohydrate digestion.[9][10][11] The inhibition of these enzymes can help in controlling postprandial hyperglycemia. For example, a 4-fluorophenyl derivative showed high inhibition with IC50 values of 53.307 nM for α -amylase and 24.928 nM for α -glycosidase.[9][10][11]
- **Antioxidant Activity:** These compounds have exhibited significant antioxidant capacity in various assays, including DPPH and ABTS radical scavenging.[9][11][12] Their antioxidant potential is comparable to standard antioxidants like BHA and BHT.[9][11]

Experimental Protocol: In Vitro α -Amylase Inhibition Assay

This protocol provides a general outline for assessing the α -amylase inhibitory activity of the synthesized compounds.

- **Prepare Solutions:**
 - Prepare a solution of the test compound in a suitable solvent (e.g., DMSO).

- Prepare a solution of α -amylase in phosphate buffer.
- Prepare a starch solution (substrate) in phosphate buffer.
- Prepare a dinitrosalicylic acid (DNS) color reagent.
- Assay Procedure:
 - Pre-incubate the α -amylase solution with the test compound solution for a specified time at a controlled temperature.
 - Initiate the enzymatic reaction by adding the starch solution.
 - Incubate the reaction mixture.
 - Stop the reaction by adding the DNS color reagent.
 - Heat the mixture in a boiling water bath to develop the color.
 - After cooling, measure the absorbance at 540 nm using a spectrophotometer.
- Calculate Inhibition:
 - The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control (without the inhibitor).
 - The IC₅₀ value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity) can be determined by testing a range of inhibitor concentrations.

Conclusion and Future Directions

1,3-bis(4-fluorophenyl)thiourea and its derivatives represent a promising class of compounds with a wide array of biological activities. Their straightforward synthesis, coupled with the beneficial effects of fluorination, makes them attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the structure of these derivatives to enhance their potency and selectivity for specific biological targets, as well as on elucidating their detailed mechanisms of action.

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